N-cyclohexylquinoline-8-sulfonamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of specific enzymes involved in cancer metabolism. This compound belongs to the broader class of quinoline derivatives, which are known for their diverse biological activities.
The compound is derived from quinoline, a bicyclic structure that consists of a benzene ring fused to a pyridine ring. The sulfonamide group (-SO2NH2) enhances the compound's solubility and biological activity. N-cyclohexylquinoline-8-sulfonamide is synthesized through various chemical reactions, including copper-catalyzed azide-alkyne cycloaddition, which has been explored in recent studies focusing on its efficacy against tumor cell-specific isoforms of pyruvate kinase .
N-cyclohexylquinoline-8-sulfonamide can be classified as:
The synthesis of N-cyclohexylquinoline-8-sulfonamide involves several steps, typically starting from commercially available quinoline derivatives. The most notable method includes:
The molecular structure of N-cyclohexylquinoline-8-sulfonamide can be represented as follows:
N-cyclohexylquinoline-8-sulfonamide participates in various chemical reactions, primarily focusing on its interaction with biological targets:
The mechanism by which N-cyclohexylquinoline-8-sulfonamide exerts its effects involves:
Studies indicate that this compound demonstrates higher cytotoxicity towards cancer cells compared to normal cells, suggesting a targeted therapeutic approach .
N-cyclohexylquinoline-8-sulfonamide has potential applications in:
Quinoline and sulfonamide represent two privileged scaffolds in medicinal chemistry with distinct yet complementary biological legacies. The quinoline nucleus, a bicyclic structure featuring a benzene ring fused to pyridine, has been instrumental in antimalarial therapy since the isolation of quinine from Cinchona bark in the 19th century. This historical significance expanded with the development of chloroquine and primaquine, which dominated antimalarial regimens for decades [4]. Beyond antiparasitic activity, quinoline derivatives exhibit diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects, attributed to their ability to interact with varied biological targets through π-π stacking, hydrophobic interactions, and hydrogen bonding [4] [8].
Sulfonamides emerged later but proved equally transformative, beginning with the discovery of Prontosil in the 1930s as the first synthetic antibacterial agent. The sulfonamide group (–SO₂NH–) confers hydrogen-bonding capacity and structural versatility, enabling its incorporation into drugs targeting carbonic anhydrase, diuretics, hypoglycemics, and antivirals. Their mechanism often involves mimicking enzymatic substrates or cofactors [8].
The fusion of these pharmacophores—quinoline and sulfonamide—creates hybrids that leverage synergistic bioactivities. Early hybrids focused on antimicrobial applications, exemplified by quinoline-8-sulfonamide derivatives active against Staphylococcus aureus and Escherichia coli. Their efficacy stems from dual-target engagement, such as enzyme inhibition and membrane disruption [8] [9]. This historical evolution underscores their adaptability in addressing evolving therapeutic challenges, including drug resistance.
The "one drug, one target" paradigm has faltered for complex, multifactorial diseases like Alzheimer’s disease (AD), cancer, and antibiotic-resistant infections. Such pathologies involve interconnected pathogenic pathways that single-target inhibitors cannot adequately address. Multitarget-directed ligands (MTDLs) represent a strategic shift, designing single molecules to modulate multiple disease-relevant targets simultaneously. This approach offers advantages over polypharmacy (combination therapies), including reduced drug-drug interactions, simplified pharmacokinetics, and improved patient compliance [2] [5] [7].
MTDL design employs three primary strategies:
Quinoline-sulfonamide hybrids exemplify the incorporation strategy. The quinoline moiety provides a planar, hydrophobic core suitable for enzyme active sites (e.g., kinases), while the sulfonamide group offers hydrogen-bonding potential critical for proteases or cholinesterases [2] [3]. For neurodegenerative disorders like AD, MTDLs can concurrently target β-amyloid aggregation (via BACE1 inhibition), tau hyperphosphorylation (via kinase inhibition), oxidative stress, and cholinergic deficits—addressing multiple pathological hallmarks synergistically [2] [10].
N-Cyclohexylquinoline-8-sulfonamide (Chemical formula: C₁₅H₁₈N₂O₂S; PubChem CID: 4130907) serves as a structurally optimized MTDL prototype (Table 1). Its design integrates:
This compound emerged from studies linking kinase inhibitor fragments to create dual-target inhibitors. Initial proof-of-concept molecules used benzothiazole-based LRRK2 inhibitors connected via thioether or triazole linkers. These hybrids unexpectedly gained potent BACE1 inhibitory activity (IC₅₀ = 3.72–7.14 μM) while retaining LRRK2 inhibition (IC₅₀ = 1.83–1.88 μM), validating the MTDL design hypothesis. N-Cyclohexylquinoline-8-sulfonamide refined this approach by eliminating the linker, directly conjugating the cyclohexyl group to the sulfonamide, thus reducing molecular weight while preserving target engagement [2]. Its balanced polypharmacology positions it as a versatile scaffold for neurodegenerative and oncological applications.
Table 1: Key Characteristics of N-Cyclohexylquinoline-8-Sulfonamide
Property | Value/Description | Significance |
---|---|---|
Chemical Formula | C₁₅H₁₈N₂O₂S | Balanced molecular weight (~290 Da) for CNS permeability |
IUPAC Name | N-Cyclohexylquinoline-8-sulfonamide | Defines sulfonamide attachment at quinoline C8 position |
Core Pharmacophores | Quinoline, Sulfonamide | Enables dual/multi-target engagement |
Key Structural Feature | N-linked cyclohexyl ring | Enhances hydrophobic pocket binding in BACE1/kinases |
PubChem CID | 4130907 | Unique identifier for public chemical data |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0